

Tiglaldehyde: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Tiglaldehyde	
Cat. No.:	B044138	Get Quote

CAS Number: 497-03-0

This technical guide provides a comprehensive overview of **Tiglaldehyde**, an α,β -unsaturated aldehyde with applications in organic synthesis and potential implications in chemical biology and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

Tiglaldehyde, systematically named (2E)-2-methylbut-2-enal, is a colorless to pale yellow liquid with a pungent odor.[1] It is a member of the α,β -unsaturated aldehyde class of compounds, characterized by a carbonyl group conjugated with a carbon-carbon double bond. This structural feature is responsible for its distinct reactivity.



Property	Value	Reference
CAS Number	497-03-0	[1]
Molecular Formula	C ₅ H ₈ O	[1]
Molecular Weight	84.12 g/mol	
Appearance	Colorless to pale yellow liquid	[1]
Density	0.871 g/cm ³	[2]
Boiling Point	116-119 °C	[2]
Melting Point	-78 °C	[2]
Flash Point	65 °C	[2]
Refractive Index	1.448	[3]
Solubility	Soluble in organic solvents, limited solubility in water.	[1]
Synonyms	(2E)-2-Methyl-2-butenal, (E)-2- Methylbut-2-enal, trans-2- Methyl-2-butenal, Tiglic aldehyde	[1][2]

Synthesis of Tiglaldehyde

Tiglaldehyde can be synthesized through several organic reactions, with the Aldol Condensation and the Wittig Reaction being the most prominent methods.

Aldol Condensation

The aldol condensation is a common method for forming carbon-carbon bonds and is well-suited for the synthesis of α,β -unsaturated aldehydes like **Tiglaldehyde**. This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds (aldehydes or ketones) to form a β -hydroxy aldehyde or ketone, which can then dehydrate to give the conjugated enone. For the synthesis of **Tiglaldehyde**, a crossed aldol condensation between propanal and acetaldehyde is employed.







Experimental Protocol: Aldol Condensation for Tiglaldehyde Synthesis

Materials:		

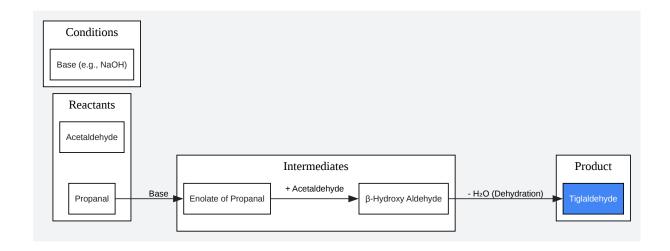
- Propanal
- Acetaldehyde
- Sodium hydroxide (NaOH) solution (e.g., 10%)
- Ethanol
- · Diethyl ether
- Saturated sodium chloride solution (brine)
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Stirring apparatus
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a stirrer, dissolve propanal in ethanol.
- Cool the mixture in an ice bath.
- Slowly add an aqueous solution of sodium hydroxide to the cooled mixture while stirring.
- To this mixture, add acetaldehyde dropwise, maintaining the low temperature.
- After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).



- Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid).
- · Extract the product with diethyl ether.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent by rotary evaporation.
- Purify the crude product by distillation to obtain pure **Tiglaldehyde**.



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Figure 1: Aldol condensation for Tiglaldehyde synthesis.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig

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reagent). To synthesize **Tiglaldehyde**, an appropriate phosphonium ylide can be reacted with a suitable carbonyl compound.

Experimental Protocol: Wittig Reaction for Tiglaldehyde Synthesis

Materials:

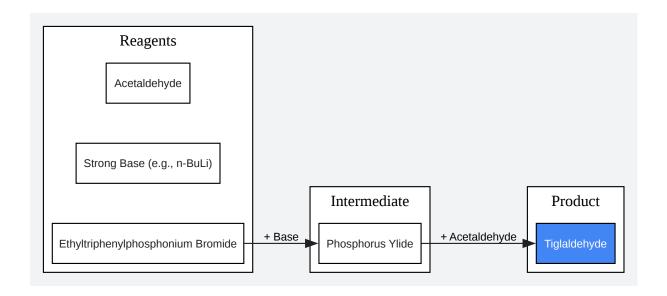
- Triphenylphosphine
- · Ethyl bromide
- Strong base (e.g., n-butyllithium)
- Acetaldehyde
- Anhydrous tetrahydrofuran (THF)
- Separatory funnel
- Chromatography column

Procedure:

- Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF. Add ethyl bromide and stir the mixture at room temperature until the formation of the phosphonium salt is complete. The salt will often precipitate from the solution.
- Formation of the Ylide: Cool the suspension of the phosphonium salt in an ice bath and slowly add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is often indicated by a color change.
- Reaction with Acetaldehyde: To the freshly prepared ylide solution, add acetaldehyde dropwise at low temperature.
- Work-up: After the reaction is complete (monitored by TLC), quench the reaction by adding water. Extract the product with an organic solvent like diethyl ether.



Purification: Wash the organic layer with water and brine, and then dry it over a suitable
drying agent. After removing the solvent, the crude product, which will contain
triphenylphosphine oxide as a byproduct, is purified by column chromatography to yield pure
Tiglaldehyde.



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Figure 2: Wittig reaction for Tiglaldehyde synthesis.

Applications in Drug Development and Organic Synthesis

Tiglaldehyde serves as a versatile building block in organic synthesis.[1] Its conjugated system allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules.

One notable example of its application is in the total synthesis of 7-demethylpiericidin A1, a natural product with potential biological activities.[1] In this synthesis, **Tiglaldehyde** is used as a starting material, and its reactive aldehyde and alkene functionalities are exploited to build the complex molecular architecture of the target compound.

Biological Activity and Signaling Pathways







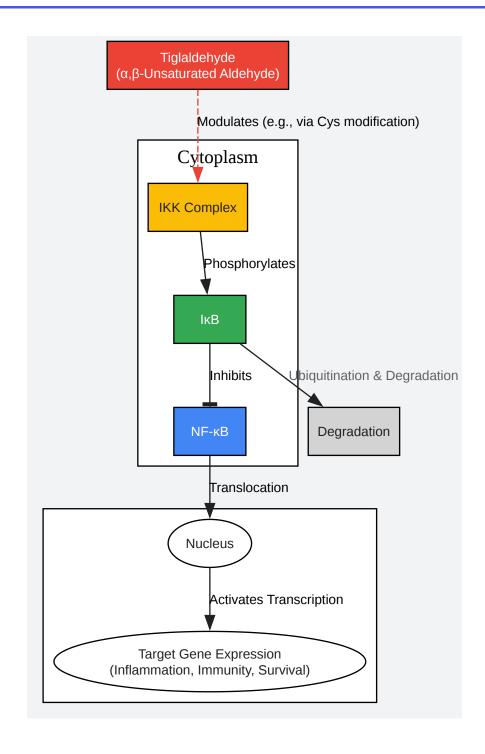
Direct studies on the modulation of specific signaling pathways by **Tiglaldehyde** are limited. However, as an α,β -unsaturated aldehyde, it belongs to a class of compounds known for their high reactivity as electrophiles.[4] This reactivity allows them to interact with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and amino groups in DNA.[5][6]

The interaction of α , β -unsaturated aldehydes with cellular components can lead to a variety of biological effects, including the induction of oxidative stress and the modulation of key signaling pathways. One of the most well-documented pathways affected by this class of compounds is the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

NF- κ B Signaling Pathway Modulation by α , β -Unsaturated Aldehydes:

 α ,β-Unsaturated aldehydes can activate or inhibit the NF-κB pathway depending on the cellular context and concentration. Their electrophilic nature allows them to react with critical cysteine residues in proteins that regulate NF-κB activity, such as IκB kinase (IKK). This interaction can disrupt the normal function of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. The modulation of this pathway can lead to changes in the expression of genes involved in inflammation, immunity, and cell survival.





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Figure 3: Potential modulation of the NF-κB signaling pathway by **Tiglaldehyde**.

Conclusion

Tiglaldehyde is a valuable chemical intermediate with established synthetic routes and clear physical and chemical properties. While its direct role in drug development is primarily as a building block, its classification as an α,β -unsaturated aldehyde suggests potential for



significant biological activity. Further research into the specific interactions of **Tiglaldehyde** with cellular signaling pathways could unveil new opportunities for its application in medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to facilitate such research endeavors.

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